molecular formula C17H23NO3 B4172807 N-cyclohexyl-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide

N-cyclohexyl-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide

Cat. No.: B4172807
M. Wt: 289.4 g/mol
InChI Key: XTDYJJXHFOMOIQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide: is an organic compound that features a cyclohexyl group, a benzodioxin moiety, and a propanamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide typically involves the following steps:

    Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Attachment of the Propanamide Group: The benzodioxin derivative is then reacted with a suitable propanamide precursor under basic conditions to form the desired product.

    Cyclohexyl Substitution: Finally, the cyclohexyl group is introduced via a nucleophilic substitution reaction, often using cyclohexylamine as the nucleophile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The benzodioxin ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzodioxin derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science: It may be incorporated into polymers to enhance their properties.

Biology and Medicine:

    Drug Development: The compound’s structural similarity to bioactive molecules makes it a candidate for drug development, particularly in targeting neurological disorders.

    Biological Probes: It can be used as a probe to study enzyme interactions and receptor binding.

Industry:

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential use in the formulation of new therapeutic agents.

Mechanism of Action

The mechanism by which N-cyclohexyl-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The benzodioxin moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclohexyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Prosympal
  • Dibozane
  • Piperoxan
  • Doxazosin

Comparison: N-cyclohexyl-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide is unique due to its combination of a cyclohexyl group and a benzodioxin moiety, which is not commonly found in similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-cyclohexyl-3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c19-17(18-13-6-2-1-3-7-13)11-10-14-12-20-15-8-4-5-9-16(15)21-14/h4-5,8-9,13-14H,1-3,6-7,10-12H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDYJJXHFOMOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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